

# Crystal structure of 4-(4-Chlorophenyl)thiophene-2-carboxylic acid

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## Compound of Interest

**Compound Name:** 4-(4-Chlorophenyl)thiophene-2-carboxylic acid

**Cat. No.:** B1587281

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An In-depth Technical Guide to the Crystal Structure and Physicochemical Properties of **4-(4-Chlorophenyl)thiophene-2-carboxylic Acid**

**Disclaimer:** This document synthesizes publicly available data and established scientific principles. While a specific, complete single-crystal X-ray diffraction study for **4-(4-Chlorophenyl)thiophene-2-carboxylic acid** was not located in the searched literature, the structural analysis herein is based on expert interpretation of data from analogous compounds and chemical databases.

## Abstract

**4-(4-Chlorophenyl)thiophene-2-carboxylic acid** ( $C_{11}H_7ClO_2S$ ) is a molecule of significant interest in medicinal chemistry and materials science.<sup>[1]</sup> Its rigid, heteroaromatic scaffold, combined with the electronic influence of the chlorophenyl group and the hydrogen-bonding capability of the carboxylic acid, makes it a versatile building block.<sup>[1]</sup> This guide provides a comprehensive technical overview of its synthesis, expected structural characteristics, and physicochemical properties, offering field-proven insights for researchers and developers.

## Rationale and Significance

The thiophene moiety is a privileged structure in pharmacology, often serving as a bioisostere for a phenyl ring, and is found in numerous approved drugs.<sup>[2]</sup> The strategic placement of a 4-chlorophenyl group can enhance biological activity through hydrophobic and halogen-bonding

interactions. The carboxylic acid at the 2-position is a key functional handle for forming esters and amides, and critically, it dictates the supramolecular assembly in the solid state through robust hydrogen bonding.<sup>[3]</sup> Understanding the three-dimensional structure is therefore paramount for rational drug design, predicting protein-ligand interactions, and engineering novel materials with tailored electronic properties.<sup>[1][4]</sup>

## Synthesis and Crystallization

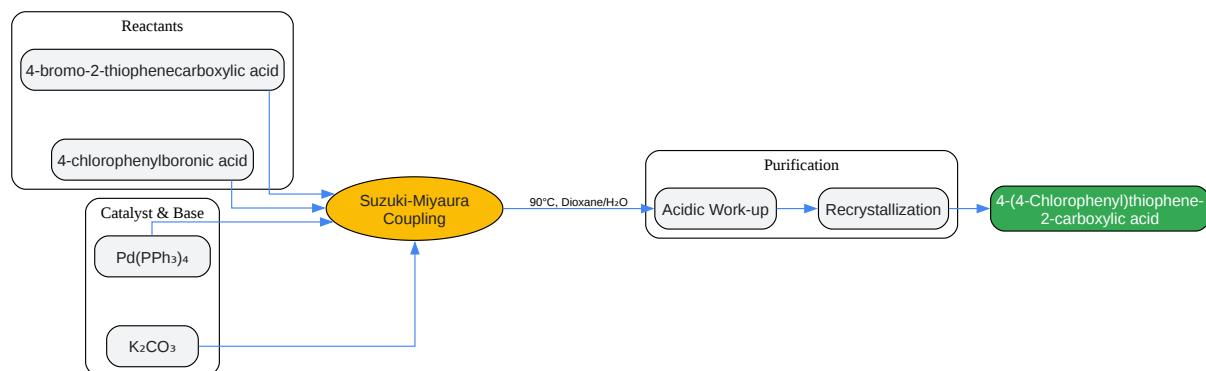
The synthesis of **4-(4-Chlorophenyl)thiophene-2-carboxylic acid** is efficiently achieved via modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is the preferred industrial and laboratory-scale method due to its high functional group tolerance and excellent yields.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

- **Reaction Assembly:** In a nitrogen-flushed Schlenk flask, combine 4-bromo-2-thiophenecarboxylic acid (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), and potassium carbonate ( $K_2CO_3$ , 3.0 eq.).
- **Catalyst Addition:** Add tetrakis(triphenylphosphine)palladium(0)  $[Pd(PPh_3)_4]$  (0.03 eq.) as the catalyst.
- **Solvent & Degassing:** Add a 4:1 mixture of Dioxane/ $H_2O$ . Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
- **Reaction:** Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
- **Work-up:** After cooling, dilute the mixture with ethyl acetate. Acidify to pH 2-3 with 1M HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.

## Crystallization for X-ray Diffraction

High-quality single crystals suitable for X-ray analysis are typically grown via slow evaporation. A saturated solution of the purified compound in a solvent system like acetone or an ethanol/water mixture is prepared, lightly covered to allow for slow solvent evaporation over several days at ambient temperature.



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Caption: Synthetic and purification workflow for the target compound.

## Structural Analysis & Physicochemical Properties

While a complete crystal structure from a peer-reviewed publication is not readily available, we can deduce the primary structural features and physicochemical properties from database entries and the analysis of analogous structures.

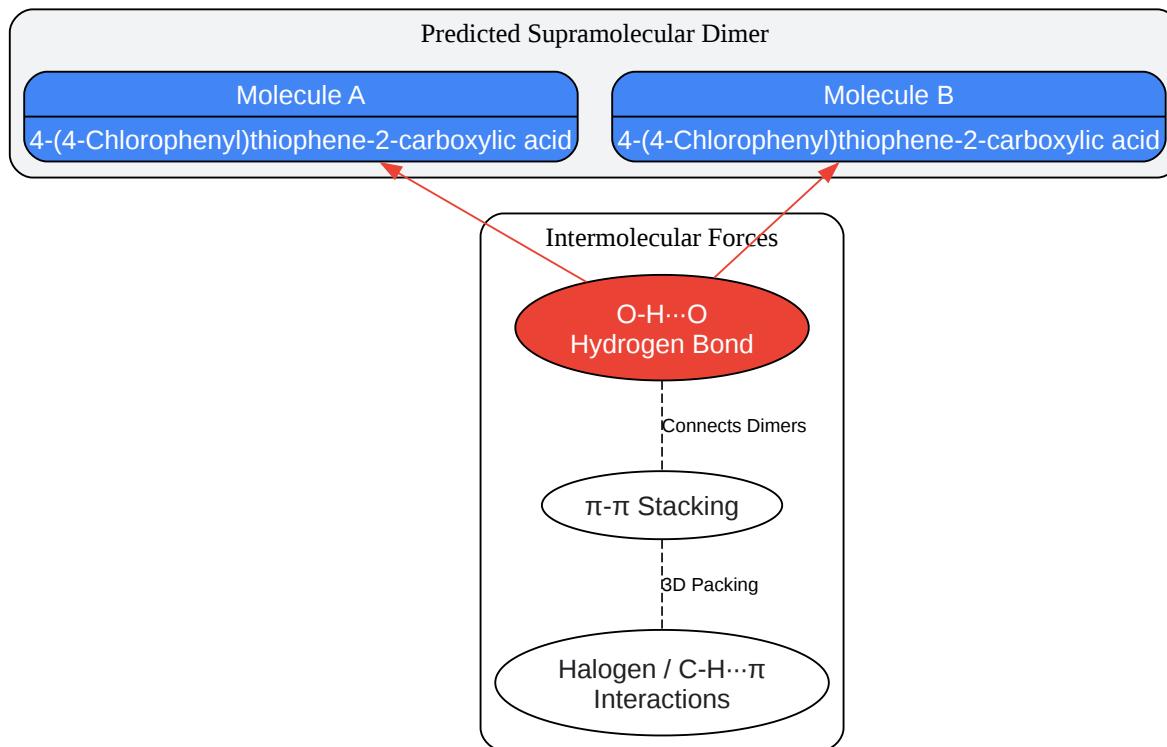
## Physicochemical Data Summary

Property	Value	Source
Molecular Formula	$C_{11}H_7ClO_2S$	PubChem[5]
Molecular Weight	238.69 g/mol	PubChem[5]
CAS Number	386715-46-4	PubChem[5]
Melting Point	232-235 °C	Matrix Scientific[6]
Predicted XlogP	3.7	PubChem[5]

## Expected Crystal Structure and Supramolecular Interactions

The crystal packing of aromatic carboxylic acids is overwhelmingly dominated by the formation of hydrogen-bonded dimers. It is expertly predicted that **4-(4-Chlorophenyl)thiophene-2-carboxylic acid** will crystallize to form centrosymmetric dimers through strong O-H $\cdots$ O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.

- Hydrogen Bonding: This primary interaction creates a stable, planar eight-membered ring motif, which acts as the fundamental building block of the crystal lattice.
- Aromatic Interactions: The extended  $\pi$ -systems of the thiophene and chlorophenyl rings will likely engage in  $\pi$ - $\pi$  stacking or C-H $\cdots$  $\pi$  interactions, further stabilizing the three-dimensional network. The specific geometry (e.g., parallel-displaced or T-shaped) of these interactions would influence the overall packing density.
- Halogen Bonding: The chlorine atom can act as a weak Lewis acid, potentially forming C-Cl $\cdots$ O or C-Cl $\cdots$ S halogen bonds, which are increasingly recognized as important directional forces in crystal engineering.



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Caption: Key intermolecular forces predicted in the crystal lattice.

## Spectroscopic and Thermal Characterization

Spectroscopic and thermal analyses are crucial for confirming the identity and purity of the synthesized compound and understanding its thermal stability.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks: a broad O-H stretch from the carboxylic acid around  $3000\text{ cm}^{-1}$ , a sharp C=O stretch at approximately  $1700\text{ cm}^{-1}$ , and C=C stretching bands for the aromatic rings in the  $1600\text{-}1450\text{ cm}^{-1}$  region.[7]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR would show distinct signals for the protons on the thiophene and chlorophenyl rings, typically in the aromatic region (7.0-8.5 ppm), along with a highly deshielded, broad singlet for the carboxylic acid proton ( $>12$  ppm).  $^{13}\text{C}$  NMR would confirm the number of unique carbon environments.
- Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) would show a sharp endothermic peak corresponding to the melting point (232-235 °C), confirming the crystallinity and purity of the sample.<sup>[8]</sup> Thermogravimetric Analysis (TGA) would determine the decomposition temperature, which is expected to be high given the aromatic nature of the compound, indicating good thermal stability suitable for materials science applications.<sup>[9]</sup>

## Potential Applications

The structural and chemical attributes of **4-(4-Chlorophenyl)thiophene-2-carboxylic acid** make it a valuable compound in several high-value research and development areas.

- Pharmaceutical Development: The molecule serves as an important intermediate for synthesizing more complex active pharmaceutical ingredients (APIs).<sup>[3][4]</sup> Its structural motifs are associated with potential anticancer and anti-inflammatory activities.<sup>[4]</sup>
- Materials Science: The compound's rigid, planar structure and potential for self-assembly make it a candidate for creating organic semiconductors, conducting polymers, and other advanced materials where electronic properties are critical.<sup>[1]</sup>
- Agrochemicals: It can act as a precursor for developing novel pesticides and herbicides with specific biological targets.<sup>[1]</sup>

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